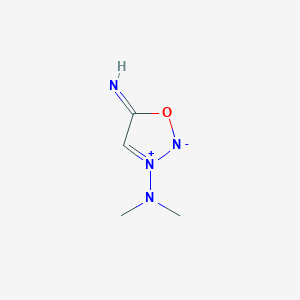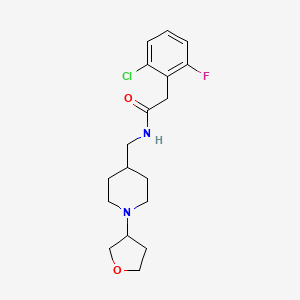![molecular formula C13H8ClF3O B2929819 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 178374-37-3](/img/structure/B2929819.png)
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidative Transformation in Environmental Context
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol has been studied for its susceptibility to oxidation by manganese oxides. Research by Zhang and Huang (2003) found that similar compounds, triclosan and chlorophene, undergo rapid oxidation yielding Mn(II) ions. This oxidation occurs at their phenol moieties, leading to various products, indicating a potential environmental impact when these compounds are released into the soil and water systems (Zhang & Huang, 2003).
Pharmacological and Biological Effects
A review by Naveed et al. (2018) on Chlorogenic Acid (CGA), a phenolic compound, highlights its numerous therapeutic roles, including antioxidant, anti-inflammatory, neuroprotective, and anti-obesity effects. These findings suggest that similar phenolic compounds, such as this compound, may have potential pharmacological applications (Naveed et al., 2018).
Analytical and Detection Methods
Karimi-Maleh et al. (2019) developed a voltammetric sensor for determining 2-phenylphenol and 4-chlorophenol. This sensor could be applied to detect similar compounds, including this compound in various environmental samples, demonstrating the compound's relevance in environmental monitoring (Karimi-Maleh et al., 2019).
Environmental Impact and Adsorption Studies
Research on activated carbon fibers (ACFs) by Liu et al. (2010) for the adsorption of various phenols indicates the potential of these fibers to remove similar compounds from water. This research is relevant for understanding how this compound might interact with environmental adsorbents (Liu et al., 2010).
Safety and Hazards
The safety and hazards associated with a compound are important for handling and disposal. The related compound “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with peripheral sensory trigeminal nerves . These nerves are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Biochemical Pathways
Related compounds have been shown to influence pain perception, suggesting potential effects on nociceptive responses .
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that this compound may also have potential applications in pain management .
Propiedades
IUPAC Name |
4-chloro-2-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-10-4-5-12(18)11(7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLVOJWCLDVOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)



![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)
